![molecular formula C25H29N3O4S2 B6555174 3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-[(4-propoxyphenyl)methyl]thiophene-2-carboxamide CAS No. 1040641-06-2](/img/structure/B6555174.png)
3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-[(4-propoxyphenyl)methyl]thiophene-2-carboxamide
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Description
3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-[(4-propoxyphenyl)methyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C25H29N3O4S2 and its molecular weight is 499.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-[(4-propoxyphenyl)methyl]thiophene-2-carboxamide is 499.15994876 g/mol and the complexity rating of the compound is 738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition . The compound’s mode of action is both competitive and non-competitive, as it can bind to the active site of the enzyme and also to an allosteric site .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft . This results in prolonged cholinergic neurotransmission, enhancing cognitive functions . This mechanism is particularly relevant in the context of Alzheimer’s disease, where there is a deficiency of acetylcholine .
Result of Action
The result of the compound’s action is an enhancement of cognitive functions due to increased cholinergic neurotransmission . This could potentially alleviate symptoms of diseases characterized by a deficiency of acetylcholine, such as Alzheimer’s disease .
properties
IUPAC Name |
3-(4-phenylpiperazin-1-yl)sulfonyl-N-[(4-propoxyphenyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S2/c1-2-17-32-22-10-8-20(9-11-22)19-26-25(29)24-23(12-18-33-24)34(30,31)28-15-13-27(14-16-28)21-6-4-3-5-7-21/h3-12,18H,2,13-17,19H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIDJPRWNTYSQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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